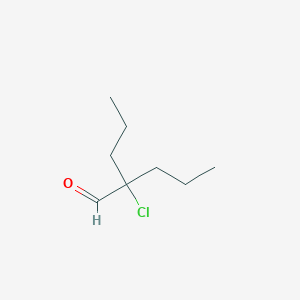![molecular formula C16H14ClN3O4 B14600347 Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- CAS No. 59440-77-6](/img/structure/B14600347.png)
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- is a chemical compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a glycine moiety linked to a benzoyl group, which is further substituted with a 4-chlorophenyl group. The compound’s structure imparts unique chemical and biological properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- typically involves the reaction of glycine with 4-chlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+4-chlorophenyl isocyanate→Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Chlorophenyl)carbamoyl]glycine
- 2-(3-(4-Chlorophenyl)ureido)acetic acid
Uniqueness
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- is unique due to its specific structural features, such as the presence of both glycine and 4-chlorophenyl groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl] and its various aspects, from synthesis to applications and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
59440-77-6 |
|---|---|
Molekularformel |
C16H14ClN3O4 |
Molekulargewicht |
347.75 g/mol |
IUPAC-Name |
2-[[4-[(4-chlorophenyl)carbamoylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H14ClN3O4/c17-11-3-7-13(8-4-11)20-16(24)19-12-5-1-10(2-6-12)15(23)18-9-14(21)22/h1-8H,9H2,(H,18,23)(H,21,22)(H2,19,20,24) |
InChI-Schlüssel |
ZSGUTARZQQMADP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


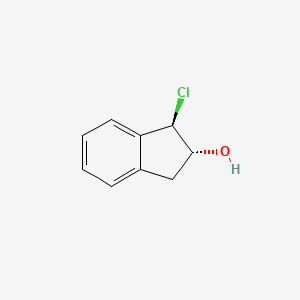

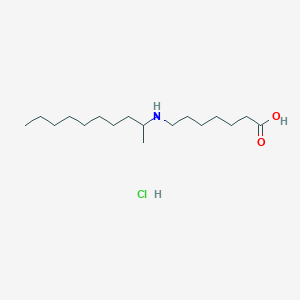
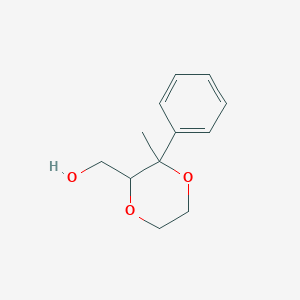
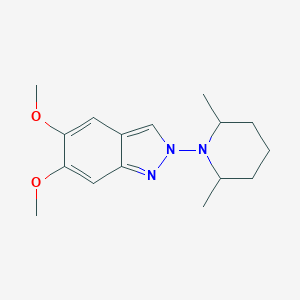

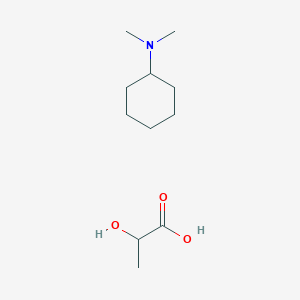
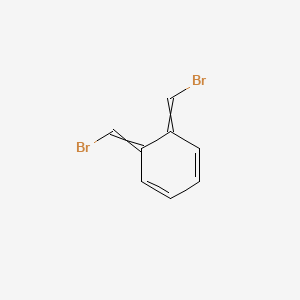
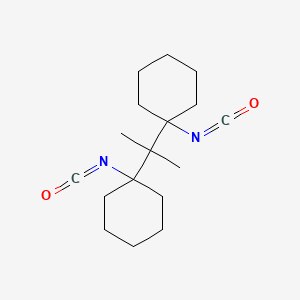
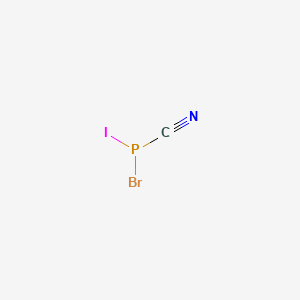
![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
